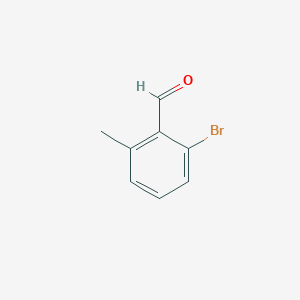
2-Bromo-6-methylbenzaldehyde
Katalognummer B2506949
Molekulargewicht: 199.047
InChI-Schlüssel: VGOIJJANJVWLQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08969624B2
Procedure details


1H NMR (500 MHz, CDCl3) δ [ppm] 7.55 (d, 3J=8.0 Hz 2 H, ar), 7.00 (t, 3J=8.0 Hz 1 H, ar), 6.19 (s, 1 H, CH), 4.33-4.29 (m, 2 H, CH2), 4.02-3.97 (m, 2 H, CH2), 2.44-2.34 (m, 1 H, CH2), 1.44-1.40 (m, 1 H, CH2); 13C{1} NMR (125.77 MHz, CDCl3) δ [ppm] 133.9, 132.5, 129.8, 122.9, 101.6, 66.7, 24.1. The acetal (10.1 g, 31.25 mmol) was dissolved in THF, abs. (200 ml). At −78° C. n-BuLi (15.1 ml, 2.5 M in hexane, 37.8 mmol) was added within 25 min, followed by 90 min additional stirring at that temperature. Then the reaction mixture was treated with methyliodide (5.99 g, 42.2 mmol) and stirred for 25 min at −78° C. Next the reaction mixture was allowed to warm to ambient temperature within 1.5 h. The resulting solution was quenched with HCl (290 ml of a 5 N solution) and stirred for 1.5 h at ambient temperature. The complete deprotection of the aldehyde was checked via GC analysis. Then the reaction mixture was subsequently extracted with diethylether (4×100 ml), the combined organic layers were washed with a 10% solution of sodium thiosulfate (100 ml), water (100 ml), dried over MgSO4, filtered and the volatiles removed in vacuo. The resulting slightly yellow solid was purified via Kugelrohr distillation to afford 50 (5.97 g, 96%) as white crystals. Rf 0.56 (cyclohexane:ethylacetate 10:1).
[Compound]
Name
13C{1}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
acetal
Quantity
10.1 g
Type
reactant
Reaction Step Two




Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[CH:9]1[O:14]CCCO1.[Li][CH2:16]CCC.CI>C1COCC1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:16])[C:3]=1[CH:9]=[O:14]
|
Inputs


Step One
[Compound]
|
Name
|
13C{1}
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
acetal
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)Br)C1OCCCO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
15.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
5.99 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
additional stirring at that temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 25 min at −78° C
|
|
Duration
|
25 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was quenched with HCl (290 ml of a 5 N solution) and
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 h at ambient temperature
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then the reaction mixture was subsequently extracted with diethylether (4×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with a 10% solution of sodium thiosulfate (100 ml), water (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting slightly yellow solid was purified via Kugelrohr distillation
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=O)C(=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.97 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
